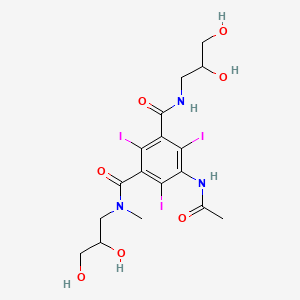
Acotiamide Impurity 10
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acotiamide Impurity 10 is a chemical compound that is formed as a byproduct during the synthesis of Acotiamide, a drug used to treat functional dyspepsia. Impurities such as this compound can potentially affect the efficacy and safety of the drug, making it crucial to identify and control these impurities through rigorous testing and quality control measures .
Métodos De Preparación
The preparation of Acotiamide Impurity 10 involves several synthetic routes and reaction conditions. Common synthetic methods use 2,4,5-trimethoxybenzoic acid, ethyl 2-aminothiazole-4-carboxylate, and N,N-diisopropylethylenediamine as the main raw materials. The process involves a total of 10 steps of reaction, purification, and salt formation to synthesize the final product. The chromatographic condition for determining the quality of Acotiamide hydrochloride hydrate bulk drug and its preparation involves using an octyl silane group silica gel column and a mixed solution of phosphate buffer and the first organic solvent .
Análisis De Reacciones Químicas
Acotiamide Impurity 10 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .
Aplicaciones Científicas De Investigación
Acotiamide Impurity 10 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is used in pharmaceutical research for product development, quality control, method validation, and stability studies. Additionally, it is useful in the identification of unknown impurities and the assessment of genotoxic potential . Clinical trials have shown that Acotiamide, the parent compound, acts as an acetylcholinesterase inhibitor and is used in the treatment of functional dyspepsia .
Mecanismo De Acción
The mechanism of action of Acotiamide Impurity 10 is closely related to that of Acotiamide. Acotiamide is a novel selective acetylcholinesterase inhibitor that enhances acetylcholine-induced contraction and motility of the gastric antrum and body. By inhibiting the degradation of acetylcholine, Acotiamide improves impaired gastric motility and delayed gastric emptying, consequently alleviating the symptoms of functional dyspepsia . The molecular targets and pathways involved include the inhibition of acetylcholinesterase and the enhancement of acetylcholine activity .
Comparación Con Compuestos Similares
Acotiamide Impurity 10 can be compared with other similar compounds, such as Acotiamide Impurity 5, Acotiamide Impurity 6 Maleate, and Acotiamide Impurity 9. These compounds share similar chemical structures and are formed as byproducts during the synthesis of Acotiamide. this compound is unique in its specific chemical structure and properties . Compared with other traditional similar drugs, Acotiamide has minimal effect on serotonin 5-HT2, 5-HT3, and 5-HT4 receptors, and its effect on dopamine D2 receptors is much smaller than other prokinetic drugs.
Propiedades
Número CAS |
738562-93-1 |
|---|---|
Fórmula molecular |
C20H28N4O5S. HCl |
Peso molecular |
436.53 |
Apariencia |
Solid Powder |
Pureza |
> 95% |
Cantidad |
Milligrams-Grams |
Sinónimos |
ethyl 2-(2-hydroxy-4,5-dimethoxybenzamido)thiazole-4-carboxylate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














